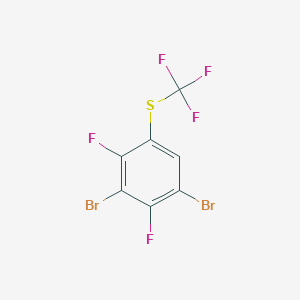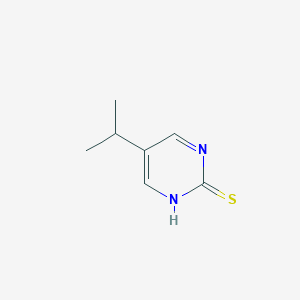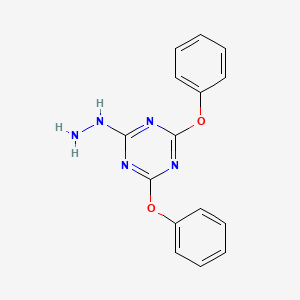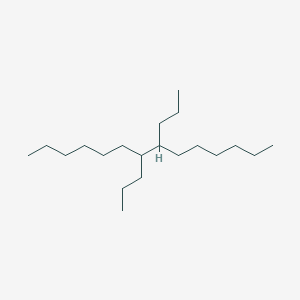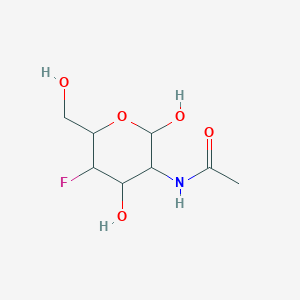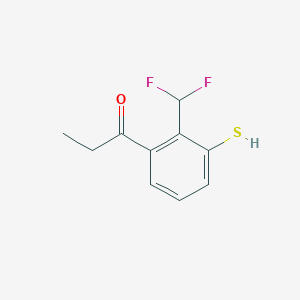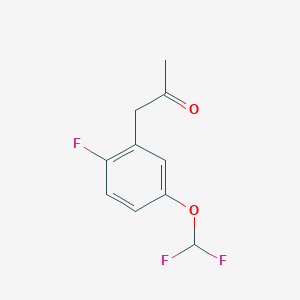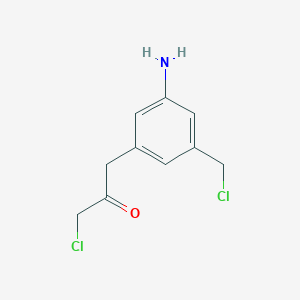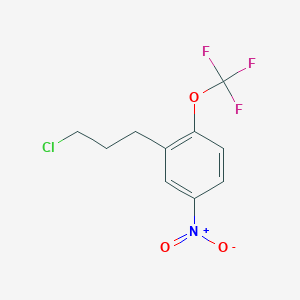
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents. One common method involves the nitration of a trifluoromethoxybenzene derivative, followed by the introduction of the 3-chloropropyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The 3-chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the 3-chloropropyl group can result in various substituted benzene derivatives.
科学研究应用
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain targets. The 3-chloropropyl group can act as a reactive site for further chemical modifications.
相似化合物的比较
Similar Compounds
- 1-(3-Chloropropyl)-2-nitrobenzene
- 1-(3-Chloropropyl)-4-nitrobenzene
- 1-(3-Chloropropyl)-5-nitrobenzene
Uniqueness
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are desirable.
属性
分子式 |
C10H9ClF3NO3 |
|---|---|
分子量 |
283.63 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-4-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-6-8(15(16)17)3-4-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI 键 |
RYIQQAQJPAJIBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCCl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


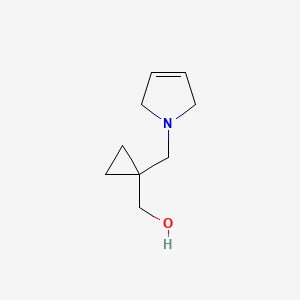
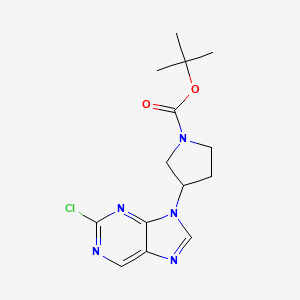

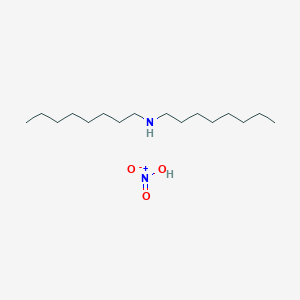
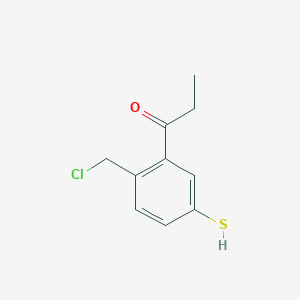
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
